(R)-2-Isopropylpyrrolidine hydrochloride
Overview
Description
®-2-Isopropylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-pyrrolidone.
Alkylation: The precursor undergoes alkylation with isopropyl halide under basic conditions to introduce the isopropyl group.
Hydrochloride Formation: The resulting ®-2-Isopropylpyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Isopropylpyrrolidine hydrochloride may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, making it more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Isopropylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-2-Isopropylpyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Isopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Isopropylpyrrolidine hydrochloride: The enantiomer of ®-2-Isopropylpyrrolidine hydrochloride, which may have different biological activities and properties.
2-Methylpyrrolidine hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.
2-Ethylpyrrolidine hydrochloride: Another similar compound with an ethyl group.
Uniqueness
®-2-Isopropylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of the isopropyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This makes it a valuable compound in chiral synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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